molecular formula C4H11ClN2O2 B579838 (S)-2-amino-3-(methylamino)propanoic acid hydrochloride CAS No. 16012-55-8

(S)-2-amino-3-(methylamino)propanoic acid hydrochloride

Cat. No.: B579838
CAS No.: 16012-55-8
M. Wt: 154.59 g/mol
InChI Key: VDXYGASOGLSIDM-DFWYDOINSA-N
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Mechanism of Action

L-BMAA Hydrochloride, also known as S(+)-2-Amino-3-(Methylamino)Propionic Acid Hydrochloride or (S)-2-amino-3-(methylamino)propanoic acid hydrochloride, is a cyanobacterial neurotoxin . This compound has been implicated in several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) .

Target of Action

The primary targets of L-BMAA Hydrochloride are glutamate receptors and glypican-1 . It possesses unusual glutamate receptor binding properties . It also helps to block the addition of heparan sulfate to glypican-1 .

Mode of Action

L-BMAA Hydrochloride interacts with its targets by binding to glutamate receptors and blocking the addition of heparan sulfate to glypican-1 . This interaction leads to changes in the normal functioning of these targets, which can result in neurotoxic effects .

Biochemical Pathways

L-BMAA Hydrochloride affects several biochemical pathways. It has been associated with excitotoxicity, protein misincorporation with subsequent misfolding, protein association with enzymes and transporters leading to inhibition of function, metal chelation, and the generation of toxic metabolites from BMAA with various consequences including genotoxicity . It is also involved in the formation of protein aggregates, oxidative stress .

Pharmacokinetics

It has been found in low concentrations in the brains of exposed organisms, suggesting that it may cross the blood-brain barrier

Result of Action

The action of L-BMAA Hydrochloride at the molecular and cellular level can lead to neurodegenerative diseases such as ALS . It may cause the formation of protein aggregates, oxidative stress, and/or excitotoxicity , which are mechanisms involved in the etiology of ALS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-BMAA Hydrochloride. For example, cyanobacteria, which produce L-BMAA, have been increasing worldwide due to climate change and eutrophication . This increase in cyanobacteria growth can lead to greater exposure to L-BMAA .

Chemical Reactions Analysis

L-BMAA hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidative products.

    Reduction: Reduction reactions can convert L-BMAA hydrochloride to its corresponding amine derivatives.

    Substitution: Substitution reactions often involve the replacement of the methylamino group with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYGASOGLSIDM-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16012-55-8
Record name (2S)-2-Amino-3-methylamino-propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthetic method for L-BMAA hydrochloride described in the research paper?

A1: The research paper [] details a novel method for synthesizing L-BMAA hydrochloride. This method is deemed significant due to its simplicity, cost-effectiveness, and suitability for large-scale industrial production. The process involves five main steps, starting with L-carbobenzoxy asparagine and ultimately yielding L-BMAA hydrochloride. Notably, the intermediate products do not require additional purification steps, contributing to the method's efficiency. The readily available and affordable starting materials further enhance its practicality for industrial applications. []

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